2-((6-(4-bromophenyl)pyridazin-3-yl)thio)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide
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Description
2-((6-(4-bromophenyl)pyridazin-3-yl)thio)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide is a useful research compound. Its molecular formula is C16H14BrN5OS2 and its molecular weight is 436.35. The purity is usually 95%.
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Biological Activity
2-((6-(4-bromophenyl)pyridazin-3-yl)thio)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research . This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against various cell lines, and comparisons with related compounds.
Chemical Structure and Properties
The compound features a complex structure that includes:
- A pyridazine moiety
- A bromophenyl group
- A thioether linkage
- An acetic acid derivative with a thiadiazole substituent
This structural composition is believed to contribute significantly to its biological properties.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The bromophenyl group is thought to engage with hydrophobic pockets in proteins, while the thioacetamide moiety can form hydrogen bonds with amino acid residues. This interaction may modulate enzyme or receptor activity, leading to various biological effects.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. For instance, it has been evaluated against several cancer cell lines:
Cell Line | IC50 Value (µM) | Reference |
---|---|---|
MCF-7 (breast cancer) | 0.084 ± 0.020 | |
A549 (lung cancer) | 0.034 ± 0.008 | |
NIH3T3 (non-cancer control) | >10 |
These results indicate that the compound exhibits significant cytotoxicity against cancer cells while showing reduced toxicity towards non-cancerous cells, suggesting a degree of selectivity.
Antimicrobial Activity
Compounds similar to this compound have also demonstrated antimicrobial properties. The presence of the thiadiazole ring system is often linked to enhanced activity against various pathogens.
Case Studies
- Study on Thiadiazole Derivatives : A study evaluated a series of thiadiazole derivatives and reported that those containing the 1,3,4-thiadiazole scaffold exhibited strong anticancer activities through mechanisms such as inhibition of specific kinases and cell cycle arrest .
- Molecular Docking Studies : Docking studies have suggested that this compound can effectively bind to targets such as epidermal growth factor receptor (EGFR), which is crucial in many cancer pathways. The binding affinity and interaction patterns provide insights into its potential as a therapeutic agent .
Comparison with Similar Compounds
The unique structural features of this compound differentiate it from other related compounds:
Compound Name | Structural Features | Biological Activity |
---|---|---|
4-Bromophenyl Thiazole Derivative | Contains thiazole instead of pyridazine | Antimicrobial |
N-(4-Bromophenyl)-2-thioacetamide | Lacks chloro and methoxy groups | Anticancer |
5-Chloro-N-(4-bromophenyl) Acetamide | Similar acetamide structure | Analgesic |
The variations in functional groups significantly influence their biological activities and potential applications.
Properties
IUPAC Name |
2-[6-(4-bromophenyl)pyridazin-3-yl]sulfanyl-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14BrN5OS2/c1-2-14-20-22-16(25-14)18-13(23)9-24-15-8-7-12(19-21-15)10-3-5-11(17)6-4-10/h3-8H,2,9H2,1H3,(H,18,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BMYPQQSHRXOGDV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C(S1)NC(=O)CSC2=NN=C(C=C2)C3=CC=C(C=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14BrN5OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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